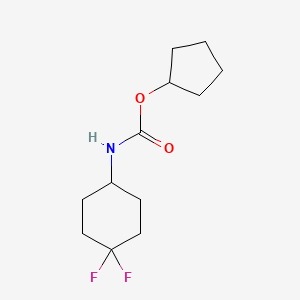

Cyclopentyl (4,4-difluorocyclohexyl)carbamate

Description

Properties

IUPAC Name |

cyclopentyl N-(4,4-difluorocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO2/c13-12(14)7-5-9(6-8-12)15-11(16)17-10-3-1-2-4-10/h9-10H,1-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPQUTKSWIKSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl (4,4-difluorocyclohexyl)carbamate typically involves the reaction of cyclopentylamine with 4,4-difluorocyclohexyl isocyanate. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl (4,4-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Formation of difluorocyclohexanone derivatives.

Reduction: Formation of cyclopentylamine derivatives.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl (4,4-difluorocyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate group, which can interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl (4,4-difluorocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions, making it a potential candidate for drug development.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Longer alkyl chains (e.g., pentyl in 16a ) correlate with higher yields (91%) compared to branched analogs like 13a (72%) .

- Deuteration : The deuterated analog 11a demonstrates the use of isotopic substitution to modulate metabolic stability without altering steric bulk .

- Aromatic vs. Aliphatic Substituents : The benzyl group in T-3256336 introduces aromaticity but results in weak inhibitory activity (IC50 >30 μM against XIAP/cIAP), suggesting that aliphatic substituents (e.g., cyclopentyl) may better balance hydrophobicity and target affinity .

Structural Similarity and Drug Design

provides similarity scores for related compounds:

- 4,4-Difluorocyclohexanecarboxylic acid (0.94 similarity): Retains the fluorinated cyclohexane ring but replaces the carbamate with a carboxylic acid, altering polarity and hydrogen-bonding capacity .

- Ethyl 2-(4,4-difluorocyclohexyl)acetate (0.81 similarity): Introduces an ester group, reducing hydrolytic stability compared to carbamates .

Table: Structural Similarity Scores

| Compound Name | Similarity Score | Functional Group Variation |

|---|---|---|

| 4,4-Difluorocyclohexanecarboxylic acid | 0.94 | Carboxylic acid |

| Ethyl 4,4-difluorocyclohexyl acetate | 0.81 | Ester |

| trans-4-(Trifluoromethyl)cyclohexane | 0.79 | Trifluoromethyl substitution |

Higher similarity scores indicate closer structural alignment, which can guide lead optimization in drug discovery .

Biological Activity

Cyclopentyl (4,4-difluorocyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a cyclopentyl group attached to a carbamate moiety, which is known to influence its biological interactions.

Research indicates that this compound acts as an inhibitor of certain enzymatic pathways. Specifically, it has been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory processes. The compound exhibits an IC50 value of 0.073 mM in inhibiting NAAA activity, suggesting significant potency in modulating inflammatory responses .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models. In particular, it has been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory reactions in human macrophages and exhibit marked anti-inflammatory effects in mouse models .

Selectivity and Potency

The selectivity of this compound for NAAA over other enzymes was confirmed through competitive activity-based protein profiling studies. Its structure-activity relationship (SAR) studies highlighted that modifications in the carbamate side chain could enhance its inhibitory potency .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are recommended for preparing cyclopentyl (4,4-difluorocyclohexyl)carbamate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 4,4-difluorocyclohexylamine with cyclopentyl chloroformate under anhydrous conditions. A reported method for analogous carbamates uses a two-step process: (1) activation of the amine with a base (e.g., triethylamine) in dichloromethane (DCM), followed by (2) reaction with the chloroformate at 0–25°C. Trituration with hexane or diethyl ether is critical for isolating the product as a white solid . Yields can vary significantly (43–91%) depending on purification methods (e.g., column chromatography vs. trituration) and stoichiometric ratios of reagents . Optimizing solvent polarity and reaction time (e.g., 12–24 hours) improves purity.

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

A combination of techniques is essential:

- NMR spectroscopy (¹H/¹³C/¹⁹F): Confirms regiochemistry of the cyclohexyl fluorine substituents and carbamate linkage. For example, the 4,4-difluorocyclohexyl group shows distinct ¹⁹F NMR signals at δ -100 to -110 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ calculated for C₁₂H₁₈F₂NO₂: 278.1234) .

- HPLC with UV/ELSD detection : Measures purity (>97%) and lipophilicity (log k ~2.5) using C18 columns and acetonitrile/water gradients .

Basic: What safety protocols are critical when handling cyclopentyl chloroformate during carbamate synthesis?

Cyclopentyl chloroformate is corrosive and moisture-sensitive. Key precautions include:

- Personal Protective Equipment (PPE) : Impervious butyl gloves (EN 374), safety goggles (EN 166), and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~150°C) .

- Waste Disposal : Quench excess chloroformate with ice-cold ethanol or aqueous sodium bicarbonate before disposal .

Advanced: How does the 4,4-difluorocyclohexyl group influence biological activity in carbamate derivatives, and what structure-activity relationships (SAR) have been observed?

The 4,4-difluorocyclohexyl moiety enhances metabolic stability and target binding through:

- Conformational Rigidity : The difluoro group locks the cyclohexane ring in a chair conformation, optimizing hydrophobic interactions with enzyme pockets (e.g., PARP-1 inhibitors like NMS-P118) .

- Electron-Withdrawing Effects : Fluorine atoms increase carbamate electrophilicity, improving covalent binding kinetics in protease inhibitors . SAR studies show that replacing the difluorocyclohexyl group with non-fluorinated analogs reduces potency by >10-fold in PARP-1 inhibition assays .

Advanced: What strategies are recommended for resolving contradictions in synthetic yield data across different studies?

Discrepancies in yields (e.g., 43% vs. 91%) often arise from:

- Reagent Purity : Use freshly distilled cyclopentyl chloroformate to avoid hydrolysis byproducts .

- Workup Conditions : Rapid extraction and drying (MgSO₄ vs. Na₂SO₄) minimize product loss .

- Catalyst Optimization : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing side reactions .

Advanced: How can researchers assess the metabolic stability of this compound in preclinical models?

- In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. The 4,4-difluorocyclohexyl group typically reduces CYP450-mediated oxidation, prolonging half-life (>60 minutes) .

- Metabolite Identification : Use HRMS to detect phase I metabolites (e.g., hydroxylation at the cyclopentyl group) and phase II conjugates (glucuronidation) .

Advanced: What computational tools are suitable for modeling the interactions of this carbamate with biological targets?

- Molecular Dynamics (MD) Simulations : Predict binding modes with enzymes (e.g., SARS-CoV-2 3CL protease) using AMBER or GROMACS. The difluorocyclohexyl group stabilizes interactions with hydrophobic subsites (e.g., S3 pocket) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to rationalize nucleophilic attack sites on the carbamate carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.